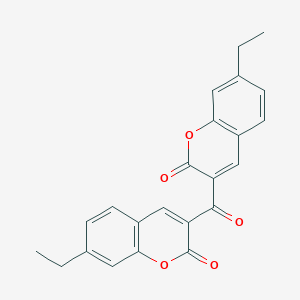
3,3'-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) is a chemical compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of 3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) consists of two benzopyran units linked by a carbonyl group at the 3-position of each benzopyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) typically involves the condensation of 7-ethyl-2H-1-benzopyran-2-one with a suitable carbonyl compound. One common method is the Knoevenagel condensation, where the benzopyran derivative is reacted with a carbonyl compound in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of 3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the benzene ring of the benzopyran units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benzopyran derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Carbonylbis(7-diethylaminocoumarin): Similar structure but with diethylamino groups instead of ethyl groups.
7-Methoxy-2H-1-benzopyran-2-one: A methoxy derivative of benzopyran.
7-Methyl-2H-1-benzopyran-2-one: A methyl derivative of benzopyran
Uniqueness
3,3’-Carbonylbis(7-ethyl-2H-1-benzopyran-2-one) is unique due to its specific substitution pattern and the presence of the carbonyl linker. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
121216-44-2 |
|---|---|
Fórmula molecular |
C23H18O5 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
7-ethyl-3-(7-ethyl-2-oxochromene-3-carbonyl)chromen-2-one |
InChI |
InChI=1S/C23H18O5/c1-3-13-5-7-15-11-17(22(25)27-19(15)9-13)21(24)18-12-16-8-6-14(4-2)10-20(16)28-23(18)26/h5-12H,3-4H2,1-2H3 |
Clave InChI |
RZRHNFVNHOXWIB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)CC)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















